Thermal Dissociation in Amine Solution: Lower Temperature Lability vs. Alkyl N-Phenylcarbamates
Phenyl N-phenylcarbamate exhibits a markedly different thermal dissociation profile in the presence of amines compared to its N-phenyl-alkyl carbamate analogs. Unlike N-phenyl-alkyl carbamates, phenyl N-phenylcarbamate dissociates into its component compounds in the presence of an equimolar amount of an amine at a lower temperature. This differential behavior is critical for experimental design in urethane chemistry [1].
| Evidence Dimension | Thermal dissociation temperature threshold (qualitative comparison) |
|---|---|
| Target Compound Data | Dissociates at a lower temperature with equimolar amine. |
| Comparator Or Baseline | N-phenyl-alkyl carbamates (specific alkyl not quantified in source) |
| Quantified Difference | Not specified numerically; described as 'lower temperature' and 'very readily'. |
| Conditions | Presence of equimolar amount of an amine; temperature range 0–140°C studied. |
Why This Matters
This difference is critical for applications involving thermal processing or reactions with amines, where unintended dissociation could compromise yields or purity.
- [1] Mukaiyama, T., Akiba, T., & Asahi, T. (1960). On the Thermal Dissociation of Organic Compounds. XIV. The Effects of the Solvents and of the Substituents on the Thermal Dissociation of Urethans in Amines. Bulletin of the Chemical Society of Japan, 33(8), 1137–1143. View Source
